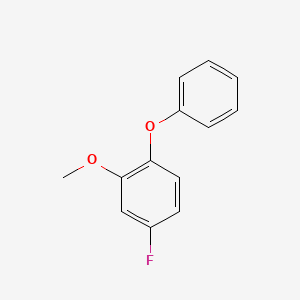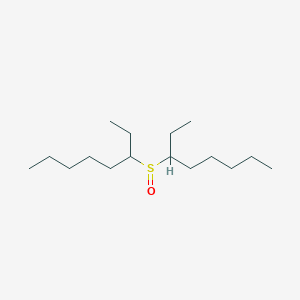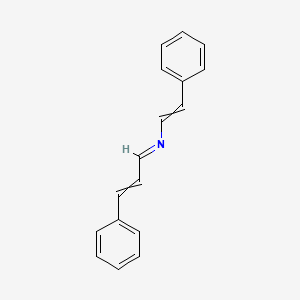![molecular formula C16H9F7O2 B12549741 Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- CAS No. 143526-19-6](/img/structure/B12549741.png)
Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- typically involves the reaction of 4-fluorobenzoyl chloride with 4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl magnesium bromide under anhydrous conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Substituted aryl-phenylketones with various functional groups.
Aplicaciones Científicas De Investigación
Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Methanone, (3-fluorophenyl)(4-fluorophenyl)-
- 4,4’-Difluorobenzophenone
- (4-fluorophenyl)(pyridin-4-yl)methanone
- Bis(4-fluorophenyl)methanol
Comparison: Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs, which may lack such functional groups.
Propiedades
Número CAS |
143526-19-6 |
|---|---|
Fórmula molecular |
C16H9F7O2 |
Peso molecular |
366.23 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]methanone |
InChI |
InChI=1S/C16H9F7O2/c17-11-5-1-9(2-6-11)13(24)10-3-7-12(8-4-10)25-16(22,23)14(18)15(19,20)21/h1-8,14H |
Clave InChI |
SCGHVSGVMZVXPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
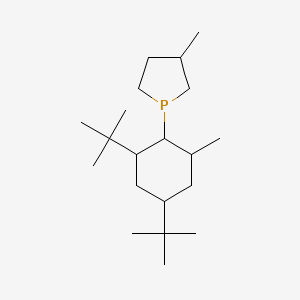
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)
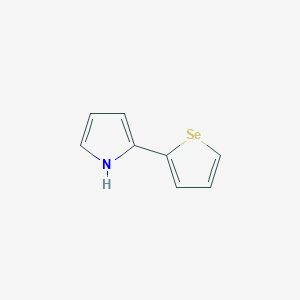

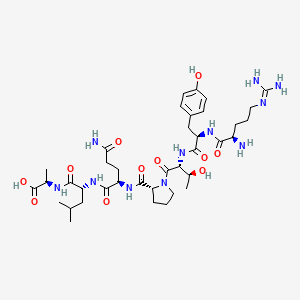
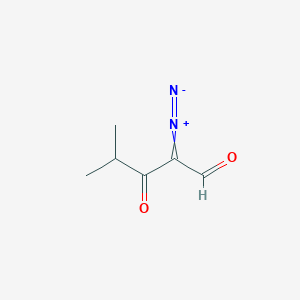

![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)
